molecular formula C13H14FN5O B2800479 2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2197666-42-3

2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2800479
CAS No.: 2197666-42-3
M. Wt: 275.287
InChI Key: KJPPDSKAUNNYIH-UHFFFAOYSA-N
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Description

2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C13H14FN5O and its molecular weight is 275.287. The purity is usually 95%.
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Biological Activity

2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one (CAS Number: 2202378-50-3) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and implications for therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C17H15FN6OC_{17}H_{15}FN_{6}O, with a molecular weight of 338.34 g/mol. The structural features include a pyrimidine ring and an azetidine moiety, which are known to influence biological interactions.

PropertyValue
Molecular FormulaC17H15FN6OC_{17}H_{15}FN_{6}O
Molecular Weight338.34 g/mol
CAS Number2202378-50-3

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. For instance, compounds containing similar structural motifs have shown cytotoxicity against leukemia and solid tumor cell lines.
  • Antimicrobial Properties : The presence of fluorinated pyrimidine rings is often associated with enhanced antimicrobial activity. Research has indicated that related compounds can inhibit bacterial growth, particularly against Gram-positive bacteria.
  • Kinase Inhibition : There is emerging evidence that such compounds can modulate kinase activity, which is crucial in signaling pathways associated with cancer and other diseases.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis, leading to apoptosis in rapidly dividing cells.
  • Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at specific phases, particularly G1 or G2/M, thereby inhibiting cell proliferation.

Case Study 1: Antitumor Activity

A study investigated the effects of a structurally similar compound on human leukemia cells (L1210). The compound demonstrated an ID50 value of 1×105M1\times 10^{-5}M, indicating significant cytotoxicity compared to controls. This suggests potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Effects

In vitro tests showed that related compounds exhibited potent inhibitory effects against strains of Staphylococcus aureus and Escherichia coli, with ID50 values ranging from 9×108M9\times 10^{-8}M to 1×107M1\times 10^{-7}M. These results underscore the importance of the fluorinated pyrimidine component in enhancing antimicrobial efficacy .

Properties

IUPAC Name

2-[[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN5O/c1-9-2-3-12(20)19(17-9)8-10-6-18(7-10)13-15-4-11(14)5-16-13/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPPDSKAUNNYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.